molecular formula C7H10N2O B083849 2-Methoxy-4,6-dimethylpyrimidine CAS No. 14001-61-7

2-Methoxy-4,6-dimethylpyrimidine

Cat. No. B083849
CAS RN: 14001-61-7
M. Wt: 138.17 g/mol
InChI Key: NVYFQSOCGYVXQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-Methoxy-4,6-dimethylpyrimidine is synthesized from various starting materials, including acetyl acetone and urea, through a series of reactions to form intermediates that are further processed. This synthesis approach is characterized by the transformation of raw materials into the desired pyrimidine compound, with chloroacetic acid being one of the reagents used in the process (Wang Chun-ji, 2016).

Molecular Structure Analysis

  • The molecular structure of 2-Methoxy-4,6-dimethylpyrimidine is characterized by its pyrimidine ring and associated substituents. The structural analysis includes studies of molecular dimensions, demonstrating delocalized bonding within the pyrimidine ring. This is evident from the analysis of intermolecular hydrogen bonds and crystal structures (J. N. Low et al., 1994).

Chemical Reactions and Properties

  • 2-Methoxy-4,6-dimethylpyrimidine participates in various chemical reactions, forming proton transfer complexes with other compounds. These reactions are instrumental in the formation of complexes, which are studied through spectrophotometric methods, and the formation constants and molar extinction coefficients of these complexes are determined (M. M. Habeeb et al., 2009).

Physical Properties Analysis

  • The analysis of physical properties includes studies on the crystal structures and the hydrogen bonding patterns within the compound. These studies reveal the nature of the intermolecular interactions and how they contribute to the stability and conformation of the compound in its solid state (C. Glidewell et al., 2003).

Scientific Research Applications

1. Application in the Synthesis of Metal (II) Complexes

  • Summary of the Application: 2-Methoxy-4,6-dimethylpyrimidine is used as a ligand in the synthesis of metal (II) complexes . These complexes have remarkable antimicrobial properties and can bind with calf thymus (CT) DNA via groove binding mode .
  • Methods of Application: The metal (II) complexes are synthesized using Schiff base ligand as 2-[(4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol and acetate . The synthesized complexes have square planar geometry .
  • Results or Outcomes: The synthesized complexes showed better antimicrobial properties than the ligand alone . They also showed good binding affinity towards both DNA and BSA compared to Schiff base ligand .

2. Application in the Synthesis of 2-anilinopyrimidines

  • Summary of the Application: 2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity .
  • Methods of Application: A series of 2-anilinopyrimidines are obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes: The results demonstrated the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

3. Application in Corrosion Inhibition

  • Summary of the Application: 2-Methoxy-4,6-dimethylpyrimidine has been studied for its ability to inhibit the corrosion of mild steel in 0.5 M sulfuric acid solution .
  • Methods of Application: The study used electrochemical measurements and surface characterization to investigate the corrosion behavior of mild steel in the presence of 2-Methoxy-4,6-dimethylpyrimidine . Quantum chemical calculations were performed to investigate the inhibition mechanism .
  • Results or Outcomes: The results indicate that 2-Methoxy-4,6-dimethylpyrimidine exhibits good inhibition performance for mild steel corrosion in acidic medium and acts as a mixed-type inhibitor . The inhibition efficiency increases with the inhibitor concentration to reach 87% .

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-4,6-dimethylpyrimidine, suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFQSOCGYVXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465627
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylpyrimidine

CAS RN

14001-61-7
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DJ Brown, JA Hoskins - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Appropriate pyrimidine-2-thiones react with chlorine in the presence of potassium hydrogen difluoride to give pyrimidine-2-sulphonyl fluoride (2; R = H, X = F) and its 4-methyl, 5-methyl, …
Number of citations: 25 pubs.rsc.org
MD Mehta, D Miller, EF Mooney - Journal of the Chemical Society …, 1965 - pubs.rsc.org
4, 6-Disubstituted pyrimidine-5-carboxylic acids have been prepared from 5-bromopyrimidines through the halogen-metal interconversion with n-butyl-lithium. When bromine and …
Number of citations: 8 pubs.rsc.org
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
The following bipyrimidinyls and related biaryls have been prepared: 6,6′-dimethyl-2,2′-diphenyl-4,4′-bipyrimidinyl, 2,2′-diphenyl-5,5′-bipyrimidinyl, 2,2′-bismethylthio-5,5′-…
Number of citations: 16 pubs.rsc.org
RV Foster - 1966 - search.proquest.com
The work described in this thesis covers the study of the reactions of a number of alkoxy-and alkylthiopyrimidines (1 mole of each) with butylamine (generally 2 moles) in the absence of …
Number of citations: 2 search.proquest.com
Y Kar - Biomass and Bioenergy, 2018 - Elsevier
The pyrolysis of almond shell as a biomass feedstock was performed in order to obtain a bio-based feedstock for bio-refineries in a fixed-bed reactor under inert atmosphere (occurred …
Number of citations: 26 www.sciencedirect.com
A Albert - 1972 - search.proquest.com
Potassium pyrimidine-2-and 4)-sulphonates and a number of their c-methylated derivatives, together with some potassium purine-and quinazoline-sulphonates, have been prepared. …
Number of citations: 0 search.proquest.com
JA Hoskins - 1972 - openresearch-repository.anu.edu.au
Potassium pyrimidine-2 (and 4)-su1phonates and a number oftheir C-methylatedderivatives, togetherwith some potassiumpurine-and quinazoline-sulphonates, have been prepared. …
YS Lee, HY Kim, YS Kim, JH Seo, EJ Roh… - Bioorganic & medicinal …, 2012 - Elsevier
Aggregated β-amyloid (Aβ) plays crucial roles in Alzheimer’s disease (AD) pathogenesis, therefore blockade of Aβ aggregation is considered as a potential therapeutic target. We …
Number of citations: 35 www.sciencedirect.com
OA Zagulyaeva, IV Oleinik - Chemistry of Heterocyclic Compounds, 1998 - Springer
Data on the nitration, nitrosation, azo-coupling, and electrophilic amination of potentially tautomeric methyl and methylene derivatives of a series of pyridines, pyridazines, pyrimidines, …
Number of citations: 6 link.springer.com
DJ Brown - 2009 - books.google.com
Page 1 The Chemistry of Heterocyclic Compounds Desmond Brown Page 2 THE PYRIMIDINES DJ BROWN Research School of Chemistry Australian National University Canberra …
Number of citations: 2 books.google.com

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